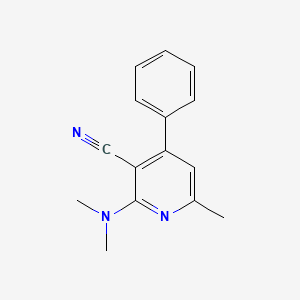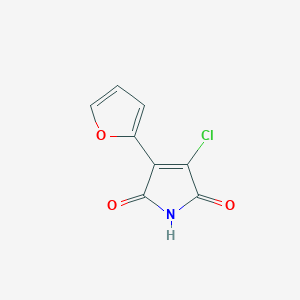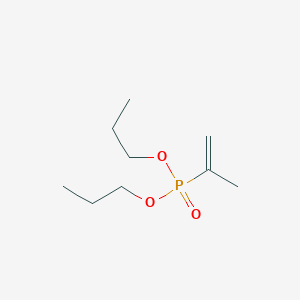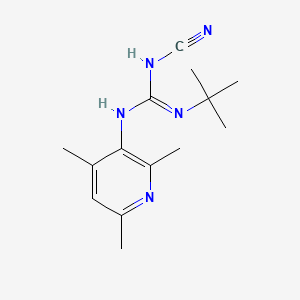![molecular formula C20H25NO B14601120 (E)-1-(4-Ethoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine CAS No. 59777-91-2](/img/structure/B14601120.png)
(E)-1-(4-Ethoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(4-Ethoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine is an organic compound that belongs to the class of imines. This compound is characterized by the presence of an ethoxy group attached to a phenyl ring and a methanimine group bonded to another phenyl ring with a 2-methylbutyl substituent. The (E)-configuration indicates the specific geometric arrangement of the substituents around the double bond in the methanimine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Ethoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine typically involves the condensation reaction between 4-ethoxybenzaldehyde and 4-(2-methylbutyl)aniline. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the imine bond. Common solvents used in this reaction include ethanol or methanol, and the reaction is often catalyzed by an acid such as hydrochloric acid or sulfuric acid. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the reactants to the desired imine product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(4-Ethoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles for substitution reactions include halides (e.g., chloride, bromide) and amines.
Major Products
Oxidation: Oxime or nitrile derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-1-(4-Ethoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (E)-1-(4-Ethoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved in its mechanism of action are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-1-(4-Methoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine: Similar structure but with a methoxy group instead of an ethoxy group.
(E)-1-(4-Ethoxyphenyl)-N-[4-(2-ethylbutyl)phenyl]methanimine: Similar structure but with a 2-ethylbutyl substituent instead of a 2-methylbutyl substituent.
Uniqueness
(E)-1-(4-Ethoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine is unique due to the specific combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group and the 2-methylbutyl substituent can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
59777-91-2 |
|---|---|
Molekularformel |
C20H25NO |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
1-(4-ethoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine |
InChI |
InChI=1S/C20H25NO/c1-4-16(3)14-17-6-10-19(11-7-17)21-15-18-8-12-20(13-9-18)22-5-2/h6-13,15-16H,4-5,14H2,1-3H3 |
InChI-Schlüssel |
XMXNBGQPKWYZQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Methylphenyl)imino]-1H-indene-1,3(2H)-dione](/img/structure/B14601044.png)
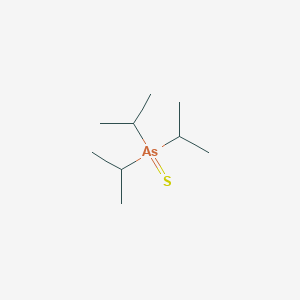
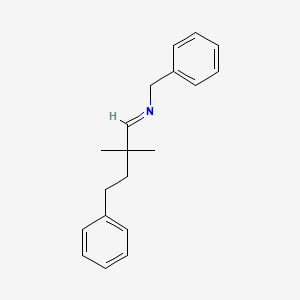
![2-(3-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14601061.png)



![1-[4-(1-Hydroxy-2,2-dimethylpropyl)phenyl]ethan-1-one](/img/structure/B14601084.png)
